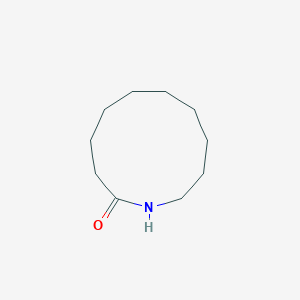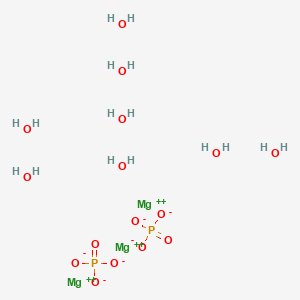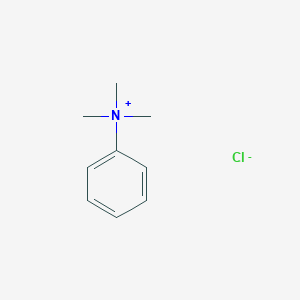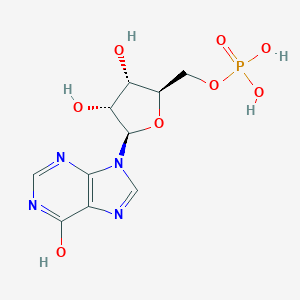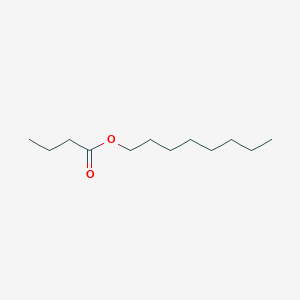
Cyclohexylglycerin
Übersicht
Beschreibung
Cyclohexylglycerin is a compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 . It is also known by other names such as 1-Cyclohexylglycerin and Glycerol .alpha.-Monocyclohexyl Ether . It is used as a humectant in cosmetic products, helping to hold and retain moisture .
Synthesis Analysis
While specific synthesis methods for Cyclohexylglycerin were not found, a related compound, ethylhexylglycerin, is synthesized by opening the epoxy group of an epoxy compound, ethylhexylglycidyl ether . It’s plausible that a similar method could be used for Cyclohexylglycerin, but this would need further investigation.Molecular Structure Analysis
Cyclohexylglycerin has a racemic stereochemistry . The structure can be represented by the SMILES stringOCC(O)COC1CCCCC1 . Physical And Chemical Properties Analysis
Cyclohexylglycerin has a molecular formula of C9H18O3 and a molecular weight of 174.2374 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Solid Lipid Nanoparticles for Therapeutic Agents : Solid lipid nanoparticles (SLNs) have been developed to carry therapeutic agents like cyclosporine, improving absorption and bioavailability. Cyclosporine was encapsulated in SLNs using materials like Gelucire®, resulting in good stability and controlled drug release (Urbán-Morlán et al., 2010).
Gastric Secretion Inhibition : Cycloheximide, a different compound but with a similar cyclohexane structure, was found to inhibit gastric secretion and reduce the incidence of experimental gastric ulcers in rats (Korbová et al., 1977).
Nitroglycerin Bioactivation and Therapy : Nitroglycerin, or glyceryl trinitrate, which shares a glycerol component with Cyclohexylglycerin, has been studied for its vasodilatory mechanism and role in treating cardiovascular diseases. This research explores the molecular mechanisms and challenges in understanding the chemistry of organic nitrates (Mayer & Beretta, 2008).
Dendritic Polyglycerols in Biomedicine : Dendritic polyglycerols, related to glycerol, have been explored for applications in nanomedicine, drug, dye, and gene delivery, highlighting their biocompatibility and multifunctionality (Calderón et al., 2010).
Catalysts in Cyclohexane Oxidation : Research on the influence of organic additives on catalysts for cyclohexane oxidation, which is relevant given Cyclohexylglycerin’s cyclohexane component, was conducted. This study focused on the interaction of additives with catalysts and oxidation products (Mudryy et al., 2015).
Microemulsion Systems for Drug Delivery : Cyclosporin A, a hydrophobic drug, was loaded into o/w microemulsion systems to enhance its solubility and bioavailability, showcasing the potential of such systems in drug delivery applications (Gao et al., 1998).
Biodegradable Hyperbranched Polyglycerols : The synthesis and biocompatibility of biodegradable hyperbranched polyglycerols, which have potential applications in drug delivery and bioconjugation, were investigated. These polymers showed controlled degradation profiles and excellent biocompatibility (Shenoi et al., 2012).
Nanoparticulate Lipospheres for Oral Drug Delivery : Cyclosporin A was also encapsulated in lipid nanoparticles (lipospheres) for oral delivery, demonstrating a correlation between particle size and oral bioavailability (Bekerman et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-cyclohexyloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTXHZITCDRRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893623 | |
| Record name | Cyclohexylglycerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylglycerin | |
CAS RN |
10305-41-6 | |
| Record name | 3-(Cyclohexyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10305-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylglycerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl glycerol ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylglycerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclohexyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLGLYCERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL93J4379X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[1.1.0]butane](/img/structure/B87038.png)



